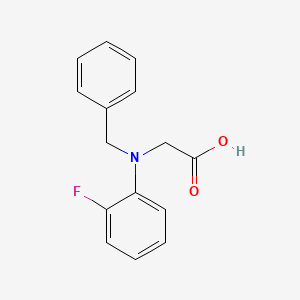

N-Benzyl-N-(2-fluorophenyl)glycine

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H14FNO2 |

|---|---|

Molecular Weight |

259.27 g/mol |

IUPAC Name |

2-(N-benzyl-2-fluoroanilino)acetic acid |

InChI |

InChI=1S/C15H14FNO2/c16-13-8-4-5-9-14(13)17(11-15(18)19)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,19) |

InChI Key |

KYFMAZVVEIYUJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC(=O)O)C2=CC=CC=C2F |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of N Benzyl N 2 Fluorophenyl Glycine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering unparalleled insights into the chemical environment of individual atoms. For N-Benzyl-N-(2-fluorophenyl)glycine, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by advanced two-dimensional techniques, provides a complete and unambiguous assignment of its molecular architecture.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit a series of distinct signals corresponding to the various proton and carbon environments within the molecule. The chemical shifts are influenced by the electron-withdrawing and anisotropic effects of the aromatic rings and the fluorine substituent.

Proton (¹H) NMR: The ¹H NMR spectrum will feature signals for the aromatic protons of the benzyl (B1604629) and 2-fluorophenyl groups, the benzylic methylene (B1212753) protons, the glycine (B1666218) methylene protons, and the acidic proton of the carboxyl group. The aromatic region is expected to be complex due to overlapping multiplets. The benzylic protons and the glycine methylene protons would likely appear as singlets, although coupling could be observed depending on the solvent and temperature.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum. The aromatic carbons will resonate in the typical aromatic region, with the carbon atom directly bonded to the fluorine atom showing a characteristic coupling (¹JCF). The aliphatic carbons of the benzyl and glycine moieties will appear at the upfield end of the spectrum.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxyl (COOH) | 10.0 - 13.0 | 170.0 - 175.0 |

| Aromatic (C₆H₅) | 7.2 - 7.4 | 127.0 - 138.0 |

| Aromatic (C₆H₄F) | 6.9 - 7.3 | 115.0 - 160.0 (with C-F coupling) |

| Benzylic (CH₂) | ~4.7 | ~50.0 |

| Glycine (CH₂) | ~3.5 | ~55.0 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Fluorine-19 (¹⁹F) NMR for Fluorine-Containing Derivatives

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for the characterization of organofluorine compounds. nih.govbiophysics.org The ¹⁹F nucleus is 100% naturally abundant and has a spin of 1/2, making it an excellent NMR probe. The chemical shift of the fluorine atom in this compound is highly sensitive to its electronic environment. The presence of the ortho-fluorine atom on the phenyl ring will result in a distinct signal in the ¹⁹F NMR spectrum. The chemical shift value will be characteristic of a fluorine atom attached to an aromatic ring and can be influenced by interactions with the rest of the molecule.

Predicted ¹⁹F NMR Data for this compound

| Assignment | Predicted ¹⁹F Chemical Shift (ppm) |

| 2-Fluorophenyl | -110 to -140 (relative to CFCl₃) |

Note: The exact chemical shift is dependent on the specific molecular conformation and solvent.

Advanced Two-Dimensional NMR Techniques for Connectivity and Stereochemical Confirmation

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, confirming the connectivity within the benzyl and 2-fluorophenyl rings, as well as the proximity of the benzylic and glycine methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over 2-3 bonds). This would be crucial for connecting the benzyl and 2-fluorophenyl groups to the glycine backbone. For example, correlations would be expected between the benzylic protons and the glycine nitrogen-attached carbon, and between the aromatic protons of the 2-fluorophenyl ring and the same nitrogen-attached carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm the stereochemistry and preferred conformation of the molecule in solution.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the chemical bonds within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups. researchgate.netresearchgate.netnist.govspectrabase.com The spectrum can be divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).

Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=O Stretch (Carboxylic Acid) | 1730 - 1700 | Strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Weak |

| N-H Bend | 1650 - 1550 | Medium |

| C-N Stretch | 1250 - 1020 | Medium |

| C-F Stretch | 1250 - 1000 | Strong |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the C-C backbone. chemicalbook.com

Predicted Raman Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | 3100 - 3000 | Strong |

| Ring Breathing (Aromatic) | 1000 - 990 | Strong |

| C-C Stretch (Aliphatic) | 1200 - 800 | Medium |

Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound and for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of a compound's elemental formula. For this compound (C₁₅H₁₄FNO₂), the theoretical monoisotopic mass is 259.0958 Da. An experimental HRMS measurement yielding a mass value extremely close to this theoretical value would confidently confirm the molecular formula.

The fragmentation of this compound under collision-induced dissociation (CID) can be predicted based on the behavior of structurally related N-benzyl and N-acyl glycine compounds. Two primary fragmentation pathways are anticipated. The most prominent pathway involves the cleavage of the C-N bond connecting the benzyl group to the glycine nitrogen, leading to the formation of a stable benzylic or tropylium (B1234903) carbocation ([C₇H₇]⁺) at m/z 91. A secondary pathway may involve cleavage of the bond between the fluorophenyl ring and the nitrogen atom or decarboxylation of the parent ion.

Table 1: Predicted HRMS Fragmentation Data for this compound

| Fragment Ion (m/z) | Proposed Structure | Fragmentation Pathway |

|---|---|---|

| 259.0959 | [C₁₅H₁₄FNO₂]⁺ | Molecular Ion |

| 214.0927 | [C₁₅H₁₂FNO]⁺ | Loss of COOH group |

| 168.0872 | [C₈H₉FNO₂]⁺ | Loss of the benzyl group |

| 91.0548 | [C₇H₇]⁺ | Benzyl/Tropylium cation from N-C bond cleavage |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of structure and reveals detailed conformational information, including bond lengths, bond angles, and torsional angles, which govern the molecule's packing in the solid state.

As of this review, a public crystal structure for this compound has not been reported in the searched scientific literature. A successful crystallographic analysis would provide invaluable insight into the solid-state conformation, including the relative orientation of the benzyl and 2-fluorophenyl rings and the geometry of the glycine backbone. This information is crucial for understanding intermolecular interactions such as hydrogen bonding and π-stacking.

Advanced Chromatographic Methods for Purity and Enantiomeric Excess Assessment

Chromatographic techniques are essential for verifying the purity of chemical compounds and for separating and quantifying stereoisomers.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with sub-2 µm particles, which provides significantly higher resolution, speed, and sensitivity compared to traditional HPLC. This method is ideally suited for rapidly assessing the purity of this compound by separating it from any starting materials, by-products, or degradation products. A typical UPLC method would employ a reversed-phase column and a gradient elution using a mixture of an aqueous solvent (like water with 0.1% formic acid) and an organic solvent (like acetonitrile (B52724) or methanol).

Table 2: Hypothetical UPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 40 °C |

Chiral High-Performance Liquid Chromatography (HPLC)

Since this compound is a chiral compound, possessing a stereocenter at the α-carbon of the glycine moiety, it exists as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the standard technique for separating and quantifying these enantiomers to determine the enantiomeric excess (e.e.) of a sample. This separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly effective for separating a wide range of chiral compounds, including those similar to the target molecule.

Table 3: Hypothetical Chiral HPLC Method for Enantiomeric Separation

| Parameter | Condition |

|---|---|

| Column | Cellulose tris(3,5-dichlorophenylcarbamate) based CSP, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Isocratic mixture of Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Mechanistic Insights into Reactive Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or radical ions. It is a powerful tool for studying reaction mechanisms that involve such transient intermediates.

There are no published reports in the reviewed literature detailing the use of EPR spectroscopy to study reactive intermediates of this compound. In a hypothetical context, this technique could be employed to investigate potential single-electron transfer (SET) processes during its synthesis or degradation. For example, if the compound were to undergo oxidative metabolism, EPR could potentially detect and characterize any resulting nitrogen- or carbon-centered radical intermediates, providing crucial mechanistic insights that are unattainable by other methods.

Computational Chemistry and Mechanistic Investigations of N Benzyl N 2 Fluorophenyl Glycine Systems

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

There are currently no published DFT studies that have investigated the electronic structure and reactivity of N-Benzyl-N-(2-fluorophenyl)glycine.

Optimized Molecular Geometries and Conformational Analysis

No information is available in the scientific literature regarding the optimized molecular geometries or conformational analysis of this compound.

Vibrational Frequency Calculations and Correlation with Experimental Spectra

There are no published studies on the vibrational frequency calculations for this compound, and therefore no correlation with experimental spectra can be provided.

Topological Analyses (e.g., AIM, ELF, LOL, RDG) for Bonding Characteristics

The bonding characteristics of this compound have not been investigated using topological analyses such as Atoms in Molecules (AIM), Electron Localization Function (ELF), Localized Orbital Locator (LOL), or Reduced Density Gradient (RDG).

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Analysis and UV-Vis Spectral Prediction

No TD-DFT studies have been performed to analyze the electronic excitations or predict the UV-Vis spectra of this compound.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

The conformational landscapes and solvation effects of this compound have not been explored through molecular dynamics simulations in any published research.

Characterization of Reactive Descriptors

There is no available data on the characterization of reactive descriptors for this compound.

Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound and Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Glycine (B1666218) | -6.726 researchgate.net | -0.637 researchgate.net | 6.089 |

| N-Benzoyl Glycine | Data not available | Data not available | Data not available |

| This compound | Estimated higher than Glycine | Estimated lower than Glycine | Estimated smaller than Glycine |

Molecular Electrostatic Potential (MEP) and Fukui Functions for Active Site Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxyl group and the fluorine atom, indicating these as sites for electrophilic interaction. The nitrogen atom's potential would be influenced by its substitution, but it could also represent a nucleophilic center. The hydrogen of the carboxylic acid would be a region of high positive potential.

Fukui functions provide a more quantitative measure of the reactivity of different atomic sites in a molecule. They describe the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the precise identification of sites susceptible to nucleophilic, electrophilic, or radical attack. While no specific Fukui function analysis for this compound was found, this method is a standard computational approach for reactivity prediction in drug design and mechanistic studies. biointerfaceresearch.com

Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions, including the identification of transient intermediates and transition states.

Transition state theory is fundamental to understanding reaction rates and mechanisms. Computational methods, particularly DFT, can be used to locate the transition state structures along a reaction coordinate. By calculating the energy of the transition state, the activation energy barrier for a reaction can be determined, providing insight into the reaction's feasibility and kinetics. For reactions involving this compound, such as its synthesis or subsequent transformations, transition state analysis could elucidate the step-by-step mechanism, including bond breaking and formation processes. For instance, in the synthesis of related N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide, computational studies have been used to determine the three-dimensional geometry and confirm the synthesis. nih.gov

The potential for this compound to participate in reactions involving radical species is an important area of investigation. While direct evidence of radical formation from this specific compound is lacking in the search results, studies on related N-benzyl derivatives have explored their antioxidant properties, which involve interactions with free radicals. nih.gov For example, novel N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides have been tested for their ability to scavenge radicals like DPPH. nih.gov Computational studies can be employed to model the stability of potential radical intermediates that could be formed from this compound and to predict their subsequent reactivity.

Many biologically active molecules are chiral, and their therapeutic effects are often dependent on their stereochemistry. Computational modeling is crucial for understanding and predicting the stereochemical outcomes of reactions. In systems related to this compound, such as the conjugate addition of lithium N-benzyl-(N-α-methylbenzyl)amide to α,β-unsaturated esters, computational studies have been used to investigate the origins of diastereoselectivity. nih.gov These studies analyze the transition state energies for the formation of different stereoisomers, allowing for the prediction of the major product. The presence of chiral centers in reactants or catalysts can lead to significant energy differences between diastereomeric transition states, thus controlling the stereochemical outcome. For this compound, if it were to be synthesized from or used in a stereoselective reaction, computational modeling could be instrumental in designing strategies to achieve high levels of stereochemical control.

In Silico Screening and Molecular Interaction Studies with Biological Targets (for related scaffolds)

In silico screening and molecular docking are powerful computational techniques used in drug discovery to predict the binding affinity and mode of interaction between a small molecule and a biological target, such as a protein or enzyme. nih.govnih.gov While there are no specific docking studies available for this compound, research on structurally related N-benzyl and N-phenyl derivatives highlights the potential of this scaffold in drug design. nih.govlaurinpublishers.com

For example, N-substituted benzyl (B1604629)/phenyl acetamides have been screened for anti-HIV-1 activity, with molecular docking used to understand their binding to the HIV-1 reverse transcriptase. nih.gov Similarly, other compounds containing N-benzyl moieties have been investigated as potential anticancer agents through docking studies with targets like EGFR tyrosine kinase. nih.gov These studies demonstrate that the N-benzyl-N-phenylglycine scaffold can be used as a template for designing ligands that can fit into the binding pockets of various biological targets. The specific substitutions on the phenyl rings and the glycine backbone would be critical in determining the binding specificity and affinity. In silico methods allow for the rapid screening of a virtual library of derivatives to identify the most promising candidates for further experimental testing.

Applications of N Benzyl N 2 Fluorophenyl Glycine in Modern Organic Synthesis and Ligand Design

Role as Chiral Building Blocks in Asymmetric Synthesis

The derivatization of glycine (B1666218) is a cornerstone of modern asymmetric synthesis, allowing for the creation of unnatural amino acids with tailored properties. researchgate.net N-substituted glycine derivatives, such as N-Benzyl-N-(2-fluorophenyl)glycine, serve as versatile scaffolds in this context. By temporarily protecting the amine and carboxylic acid functionalities and activating the α-carbon, these molecules can be elaborated into complex chiral structures.

Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 20 standard protein-coding amino acids. Phenylglycine, an amino acid with a phenyl group attached to the α-carbon of glycine, is a well-known example of an NPAA. wikipedia.orgnih.gov NPAAs are of significant interest to chemists and pharmacologists because their incorporation into peptides can enhance biological activity, improve metabolic stability, and introduce specific conformational constraints. epa.gov

This compound is itself a non-proteinogenic amino acid. More importantly, it serves as a sophisticated starting material for the synthesis of other, more complex NPAAs. Standard methods for producing NPAAs often involve the derivatization of glycine, using chiral auxiliaries or catalysts to guide the stereochemical outcome of reactions at the α-carbon. researchgate.net The N-benzyl and N-(2-fluorophenyl) groups on the target compound act as built-in directing groups that influence the approach of reagents, making it a valuable precursor for creating novel amino acid structures with unique properties.

α,α-Disubstituted amino acids are compounds where both α-hydrogens of glycine have been replaced by other substituents, creating a quaternary stereocenter. epa.gov These molecules are highly valued as building blocks for peptides with constrained conformations, enhanced bioactivity, and increased resistance to enzymatic degradation. epa.govnih.gov

A primary strategy for synthesizing these compounds involves the α-functionalization of amino acid Schiff bases or N-protected glycine esters. nih.gov The general approach relies on the deprotonation of the α-carbon to form a nucleophilic enolate, which can then be reacted with an electrophile. For instance, the asymmetric alkylation of glycine imine derivatives using chiral phase-transfer catalysts is a powerful method for producing enantioenriched α,α-disubstituted amino acids. researchgate.netresearchgate.net

In this framework, an ester of this compound can serve as a synthon for α,α-disubstituted amino acids. The α-proton of the glycine backbone can be removed by a suitable base to generate an enolate. This enolate can then be alkylated with an electrophile (R-X). Subsequent removal of the N-benzyl and N-2-fluorophenyl groups would yield the desired α-substituted amino acid. The steric bulk and electronic nature of the N-substituents are crucial for controlling the stereoselectivity of the alkylation step.

| Starting Material Type | Reaction | Catalyst/Method | Product Type |

| Glycine Imine | Asymmetric Alkylation | Chiral Phase-Transfer Catalyst | α,α-Disubstituted Amino Acid |

| Glycine Ester Enolate | Asymmetric Alkylation | Copper(II)-salen Complex | α,α-Disubstituted Amino Acid |

| N-Acyl Iminoester | Addition of Acetonitrile (B52724) | Chiral Iridium Complex | α-Cyanomethylated α,α-Disubstituted Amino Acid |

This table summarizes general methods for synthesizing α,α-disubstituted amino acids from glycine derivatives, as reported in the literature. researchgate.netrsc.org

Glycine Equivalents in Nucleophilic Addition Reactions

A key application of N-substituted glycine esters is their function as glycine enolate equivalents. Deprotonation at the α-position generates a nucleophilic enolate that can participate in a variety of carbon-carbon bond-forming reactions, including Michael additions, aldol (B89426) reactions, and Mannich reactions. The N-substituents play a critical role in stabilizing the enolate and directing the stereochemical course of the addition.

The Michael addition is the conjugate (1,4-) addition of a nucleophile, such as an enolate, to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com This reaction is a reliable method for forming carbon-carbon bonds. Glycine derivatives can serve as the nucleophilic partner in these reactions. For example, chiral Ni(II) complexes derived from glycine Schiff bases undergo highly diastereoselective Michael addition reactions with α,β-unsaturated oxazolidinones. capes.gov.brnih.gov In these systems, the electronic properties of aryl substituents on the Michael acceptor were found to predominantly control the facial diastereoselectivity. nih.gov This suggests that the electron-withdrawing 2-fluoro substituent on the N-phenyl group of this compound would significantly influence the stereochemical outcome of such additions.

Similarly, lithiated camphor (B46023) imines of glycine esters have been shown to add to α,β-unsaturated esters in a highly diastereoselective manner to produce functionalized pyrrolidine (B122466) derivatives after cyclization. acs.org Based on these precedents, the lithium enolate of an this compound ester is expected to be a competent nucleophile for Michael additions to various acceptors, providing a pathway to complex β-substituted and γ-amino acids.

| Glycine Derivative | Michael Acceptor | Conditions | Outcome |

| Chiral Ni(II) complex of glycine Schiff base | 3-(trans-enoyl)oxazolidin-2-ones | Base | High diastereoselectivity, products for glutamic acid synthesis. nih.gov |

| Lithiated camphor imine of glycine ester | α,β-unsaturated esters | LiHMDS, THF | Highly diastereoselective addition, leading to optically pure pyrrolidines. acs.org |

| Amino acid esters | 2- or 4-vinylpyridine | Base | Reversible addition to form novel amino acid derivatives. nih.gov |

This table presents examples of Michael addition reactions involving glycine derivatives found in the literature.

The aldol reaction, the addition of an enolate to an aldehyde or ketone, is a fundamental C-C bond-forming reaction. nih.gov N-substituted glycine esters are effective nucleophiles in these reactions. Research on ethyl N-benzyl-N-methylglycinate, a close structural analog of the title compound, demonstrates this utility. rsc.org The lithium enolate of this compound condenses with various aldehydes to selectively afford the corresponding syn-aldol products (α-amino-β-hydroxy esters). rsc.org Remarkably, the corresponding borane (B79455) adduct of the same glycine ester reacts to provide the anti-aldol products, showcasing a method for controlling diastereoselectivity. rsc.org

The Mannich reaction involves the aminoalkylation of a carbon acid. Asymmetric Mannich reactions using glycine-derived imines are a key strategy for synthesizing β-amino acids. acs.org Given the demonstrated reactivity of analogous N-substituted glycine enolates, this compound ester represents a promising nucleophile for both aldol and Mannich-type reactions, enabling the synthesis of β-hydroxy-α-amino acids and α,β-diamino acids, respectively.

| Glycine Derivative | Electrophile | Conditions | Product (Diastereoselectivity) |

| Ethyl N-benzyl-N-methylglycinate | Aldehydes | LiHMDS | syn-α-amino-β-hydroxyester rsc.org |

| Borane adduct of Ethyl N-benzyl-N-methylglycinate | Aldehydes | Base | anti-α-amino-β-hydroxyester rsc.org |

| Unsubstituted β-Lactam (β-glycine enolate equivalent) | Aldehydes | LiHMDS | β-Lactam aldol adducts clockss.org |

This table summarizes research findings for aldol reactions with N-substituted glycine equivalents.

Beyond the alkylations used to form α,α-disubstituted amino acids, glycine enolates are widely used in other C-C bond-forming alkylation reactions, most notably in transition-metal-catalyzed processes. nih.govacs.org Palladium-catalyzed asymmetric allylic alkylation of glycine ester enolates is a powerful and versatile method for synthesizing unnatural amino acids. researchgate.net

In this reaction, a chelated glycine ester enolate (for example, a lithium or titanium enolate) acts as a soft nucleophile, attacking a π-allylpalladium complex generated from an allylic carbonate or ester. researchgate.net This methodology provides highly stereoselective access to γ,δ-unsaturated amino acids. The choice of ligands on the palladium catalyst or the use of chiral allylic substrates can control the absolute stereochemistry of the two newly formed stereogenic centers. researchgate.net The N-substituents of the glycine ester are crucial as they form the chelate with the metal cation (e.g., Li+), which in turn influences the reactivity and stereoselectivity of the alkylation. This compound ester is an ideal candidate for this type of transformation, offering a route to a wide range of enantiomerically enriched, unsaturated amino acid derivatives.

Construction of Complex Heterocyclic Ring Systems

Pyrrolidine and Fused Pyrrolidine Derivatives via Cycloaddition

The glycine backbone of this compound makes it an ideal precursor for the generation of azomethine ylides, which are key intermediates in [3+2] cycloaddition reactions for the construction of pyrrolidine rings. mdpi.comnih.gov This approach is a powerful strategy for synthesizing polysubstituted pyrrolidines, which are prevalent scaffolds in numerous biologically active compounds. unipa.it The general method involves the decarboxylative generation of an azomethine ylide from the glycine derivative, which then reacts with a dipolarophile to yield the pyrrolidine ring. mdpi.com

While direct studies on this compound are not extensively documented in this specific context, research on analogous N-substituted glycine derivatives strongly supports this application. For instance, the cyclization of N-substituted glycines, including N-benzyl derivatives, has been successfully employed to create pyrrole (B145914) and pyrrolidine structures. nuph.edu.ua One notable method involves the 1,3-dipolar cycloaddition of an azomethine ylide, generated in situ from an N-benzyl glycine derivative, with an acetylenic dipolarophile to furnish N-benzyl-2,5-dihydro-1H-pyrrole conjugates. rsc.org This highlights the potential of this compound to undergo similar transformations.

The synthesis of fused pyrrolidine systems, such as pyrrolizidines, can also be envisioned. These reactions often proceed via intramolecular cycloadditions or sequential intermolecular cycloadditions. For example, azomethine ylides derived from N-aryl glycines have been utilized in intramolecular cycloadditions with tethered alkenes to produce octahydropyrrolo[3,4-b]pyrroles. mdpi.com The presence of the 2-fluorophenyl group on the nitrogen atom in this compound could influence the reactivity and stereoselectivity of these cycloaddition reactions, offering a route to novel fluorinated fused pyrrolidine derivatives.

Table 1: Examples of Pyrrolidine Synthesis via Glycine Derivatives

| Precursor Type | Reaction Type | Product | Reference |

| N-Alkyl Glycine | Decarboxylative [3+2] Cycloaddition | Pyrrolidine-containing heterocycles | mdpi.com |

| N-Substituted Glycines | Cyclization with anhydrides | Polyfluoroalkyl-containing pyrroles | nuph.edu.ua |

| N-Aryl Glycines | Intramolecular Cycloaddition | Octahydropyrrolo[3,4-b]pyrroles | mdpi.com |

| N-Benzyl Glycine Derivative | 1,3-Dipolar Cycloaddition | N-benzyl-2,5-dihydro-1H-pyrrole | rsc.org |

Oxazinone and Oxadiazole Ring Systems

The structural framework of this compound also lends itself to the synthesis of six-membered heterocycles like oxazinones and five-membered rings such as oxadiazoles. The formation of 1,3,4-oxadiazoles often involves the cyclization of a carboxylic acid derivative with a hydrazine (B178648) derivative, followed by dehydration. Although direct synthesis from this compound is not prominently reported, the synthesis of 2-Benzyl-5-(2-fluorophenyl)-1,3,4-oxadiazole has been documented, indicating that the core components of the target molecule can be assembled into this heterocyclic system. nih.gov Furthermore, N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives have been synthesized from L-proline, demonstrating the compatibility of the N-benzyl moiety with oxadiazole ring formation. researchgate.net The general synthetic strategy often begins with the conversion of a carboxylic acid (like phenylacetic acid, a structural relative) to its corresponding hydrazide, which is then cyclized. nih.gov

In a related context, N-benzyl glycine methyl esters bearing N-aryl groups can undergo an aza- mdpi.comnuph.edu.ua-Wittig rearrangement. researchgate.net Interestingly, when these substrates bear N-carbonyl groups, they are converted to 1,4,2-oxazaborole derivatives under similar conditions, showcasing a pathway to related heterocyclic systems. researchgate.net This suggests that with appropriate derivatization, this compound could be a precursor to various oxazole (B20620) and oxazinone-type structures.

Ligand and Catalyst Precursor in Coordination Chemistry

The ability of this compound to chelate metal ions, owing to the presence of the carboxylic acid and the tertiary amine nitrogen, makes it a valuable precursor for ligands in coordination chemistry and catalysis.

Formation of Metal Complexes (e.g., Ni(II) Complexes)

N-substituted amino acids are well-known for their capacity to form stable complexes with a variety of transition metals. Nickel(II) complexes, in particular, have been synthesized using ligands derived from amino acids. For instance, Ni(II) complexes have been prepared from l-amino-acid-derived ligands, such as derivatives of l-phenylalanine (B559525) and l-tyrosine. nih.gov These complexes often exhibit interesting structural features and can participate in processes like CO2 capture. nih.gov

A highly relevant example is the improved synthesis of a Ni(II) complex of the Schiff base derived from (S)-2-[N-(N′-benzylprolyl)amino]benzophenone and glycine. rsc.org This demonstrates that N-benzyl substituted amino acid derivatives can effectively coordinate with Ni(II) ions to form stable complexes. The resulting complexes can have applications in various catalytic processes. While the specific complex of this compound with Ni(II) is not detailed in the available literature, the precedent set by these related structures strongly suggests its potential to act as a bidentate or even tridentate ligand, depending on the potential involvement of the fluorine atom or the phenyl ring in coordination.

Table 2: Examples of Ni(II) Complexes with Amino Acid-Derived Ligands

| Ligand Source | Complex Type | Potential Application | Reference |

| L-Tyrosine & L-Phenylalanine derivatives | Mononuclear and Trinuclear Ni(II) complexes | CO2 Capture | nih.gov |

| Schiff base of (S)-2-[N-(N′-benzylprolyl)amino]benzophenone and glycine | Ni(II) complex | Greener Synthesis | rsc.org |

| Dianilineglyoxime | Bis- and Tris(ligand) Ni(II) complexes | Biostimulators, Porous Materials | researchgate.net |

| Thiosemicarbazones | N2O2 chelating Ni(II) complexes | Antioxidants | nih.gov |

Design of Chiral Ligands for Enantioselective Catalysis

The inherent chirality of amino acids and their derivatives makes them excellent starting materials for the synthesis of chiral ligands for enantioselective catalysis. By starting with a chiral version of this compound, or by resolving the racemic mixture, it is possible to design chiral ligands that can induce asymmetry in chemical reactions.

The N-benzyl group plays a crucial role in the design of some chiral ligands. For example, axially chiral N-benzyl-N,7-dimethyl-5-phenyl-1,7-naphthyridine-6-carboxamide derivatives have been developed as potent receptor antagonists. nih.gov The stereochemistry arising from restricted rotation around a C-C bond, influenced by the bulky substituents including the N-benzyl group, was found to be critical for biological activity. nih.gov This principle of using sterically demanding groups like N-benzyl to create a specific chiral environment around a metal center is fundamental in the design of enantioselective catalysts. When coordinated to a metal, such as nickel, the resulting chiral complex can create a stereochemically defined pocket that favors the formation of one enantiomer of a product over the other.

Derivatization Strategies for Functionalization and Diversification

This compound is amenable to a variety of derivatization strategies that allow for its functionalization and the diversification of its chemical structure for various applications. These modifications can be targeted at the carboxylic acid moiety, the N-benzyl group, or the 2-fluorophenyl ring.

One common strategy for derivatizing the glycine backbone is through modification of the carboxylic acid. For instance, N-acyl glycines can be derivatized with reagents like 3-nitrophenylhydrazine (B1228671) to improve their detection in analytical methods such as liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net This approach could be adapted for this compound for analytical purposes or to introduce a new functional handle. The carboxylic acid can also be converted to amides, esters, or other functional groups to modulate the compound's properties or to link it to other molecules. For example, the synthesis of N-Benzyl-2-acetamidopropionamide derivatives highlights how the core amino acid structure can be elaborated into more complex amides with potent biological activities. nih.gov

Functionalization of the aromatic rings provides another avenue for diversification. The 2-fluorophenyl group can potentially undergo further aromatic substitution reactions, although the fluorine atom itself is generally stable. The benzyl (B1604629) group's aromatic ring is also a site for electrophilic substitution, allowing for the introduction of a wide range of substituents to fine-tune the electronic and steric properties of the molecule.

Amide and Ester Formation for Diverse Conjugates

The carboxylic acid moiety of this compound is a key functional handle for its conjugation to a wide array of molecules through the formation of amide and ester bonds. These reactions are fundamental in organic synthesis and are pivotal in creating libraries of compounds for drug discovery and materials science.

The formation of amides, often achieved through coupling reactions with primary or secondary amines, is a cornerstone of peptide and medicinal chemistry. nih.gov For this compound, this reaction allows for its incorporation into larger molecules, potentially imparting modified pharmacokinetic or pharmacodynamic properties. The general approach involves the activation of the carboxylic acid using a coupling reagent, followed by the addition of an amine.

Similarly, esterification can be accomplished by reacting this compound with various alcohols under acidic conditions or through other standard esterification protocols. google.com This opens avenues for producing prodrugs, where the ester linkage can be cleaved in vivo to release the active compound, or for creating derivatives with tailored solubility and lipophilicity profiles. The ethyl ester of N-benzylglycine, for instance, is a known pharmacological agent, and its synthesis from benzyl chloride and glycine ethyl ester has been documented. biosynth.comgoogle.com The principles of these syntheses are directly applicable to the 2-fluoro derivative.

Table 1: Common Reagents for Amide and Ester Formation

| Reaction Type | Coupling/Activating Agents | Nucleophile | Product |

| Amide Formation | DCC, EDC, HBTU, HATU | Primary/Secondary Amine | Amide Conjugate |

| Ester Formation | Acid Catalyst (e.g., H₂SO₄), DCC | Alcohol | Ester Conjugate |

This table is generated based on general organic chemistry principles and is applicable to this compound.

The presence of the N-benzyl and N-(2-fluorophenyl) groups can influence the reactivity of the glycine core. The electron-withdrawing nature of the 2-fluorophenyl group might slightly increase the acidity of the carboxylic acid proton, potentially affecting the reaction conditions required for activation. These substituents also offer sites for further functionalization, adding to the diversity of the conjugates that can be synthesized.

Cyclization to Hydantoin (B18101) Derivatives

Hydantoins, or imidazolidine-2,4-diones, are a class of five-membered heterocyclic compounds renowned for their wide range of biological activities, including anticonvulsant and antiarrhythmic properties. researchgate.net N-substituted amino acids like this compound are valuable precursors for the synthesis of 3,5-disubstituted hydantoins.

One common route to hydantoin synthesis from N-substituted amino acids involves a two-step process. First, the amino acid is reacted with an isocyanate to form an N-ureido acid. Subsequent intramolecular cyclization, often promoted by treatment with an acid, yields the hydantoin ring. nih.gov A patent describes the synthesis of N-benzylhydantoin from N-benzylglycine by reaction with an alkali metal cyanate (B1221674) and a mineral acid. google.com This methodology can be extrapolated to this compound.

The general reaction scheme is as follows:

Urea (B33335) Formation: this compound reacts with a cyanate source (e.g., potassium cyanate) in the presence of an acid to form the corresponding ureido derivative.

Cyclization: The ureido derivative, upon heating in an acidic medium, undergoes intramolecular condensation to form the 3-benzyl-5-(2-fluorophenyl)hydantoin.

The substituents on the nitrogen and the alpha-carbon of the glycine precursor become the substituents at the N-3 and C-5 positions of the hydantoin ring, respectively. Therefore, cyclization of this compound would be expected to yield a hydantoin with a benzyl group at the N-3 position and a 2-fluorophenyl group at the C-5 position. The synthesis of 5-methyl-5-benzyl hydantoin via a modified Bucherer-Berg reaction highlights the versatility of synthetic routes to such structures. mdpi.com

Precolumn Derivatization for Analytical Applications

In analytical chemistry, particularly in high-performance liquid chromatography (HPLC), derivatization is a common strategy to enhance the detectability and improve the chromatographic properties of analytes. actascientific.comactascientific.com Amino acids, often lacking a strong chromophore, are frequently derivatized before analysis. shimadzu.com Precolumn derivatization involves reacting the analyte with a labeling reagent prior to its introduction into the HPLC system. shimadzu.com

While this compound itself is an analyte, its structural motifs suggest its potential use as a derivatizing agent for other molecules, or that it would require derivatization for sensitive detection. However, the more direct application in this context is the derivatization of this compound itself for accurate quantification.

Common precolumn derivatization reagents for amino acids react with the primary or secondary amine functionality. shimadzu.comnih.gov Given that this compound is a secondary amine, it would be reactive towards reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) or dansyl chloride. actascientific.comactascientific.com Phenyl isothiocyanate (PITC) is another widely used reagent that reacts with both primary and secondary amino acids. creative-proteomics.com

Table 2: Potential Precolumn Derivatization Reactions for this compound

| Derivatizing Reagent | Reactive Functional Group on Analyte | Detection Method |

| Phenyl Isothiocyanate (PITC) | Secondary Amine | UV |

| Dansyl Chloride | Secondary Amine | Fluorescence, UV |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Secondary Amine | Fluorescence |

This table is based on established derivatization methods for secondary amino acids and is presumed to be applicable to this compound.

The reaction with such a reagent would attach a highly fluorescent or UV-active tag to the molecule, allowing for sensitive detection by fluorescence or UV detectors commonly used in HPLC systems. This would be crucial for determining its presence and concentration in complex biological or chemical matrices.

Contributions to Peptide and Peptoid Chemistry

The structural similarity of N-substituted glycines to natural amino acids has led to their extensive use in the creation of peptide mimics, known as peptoids. nih.govescholarship.org Peptoids are oligomers of N-substituted glycines, and they offer several advantages over natural peptides, including enhanced proteolytic stability and often increased cell permeability. nih.govresearchgate.net

This compound can be viewed as a monomer unit for incorporation into peptoid chains. The "submonomer" method is a widely adopted solid-phase synthesis technique for creating peptoids with a defined sequence. escholarship.orgacs.org This method involves a two-step cycle:

Acylation: A resin-bound amine is acylated with a haloacetic acid, typically bromoacetic acid.

Displacement: The resulting α-bromoacetamide is displaced by a primary amine, which introduces the desired side chain.

In this context, while this compound itself would not be directly used as the "submonomer," its constituent primary amine, 2-fluoroaniline, could be used in the displacement step, and the benzyl group could be introduced at a different position or through a different synthetic strategy. More directly, if a synthetic route to produce this compound in bulk is established, it could be incorporated into a growing peptide or peptoid chain using standard peptide coupling techniques.

The foundational work in peptoid research by Zuckermann and colleagues demonstrated the utility of N-substituted glycine oligomers in generating large combinatorial libraries for drug discovery. The inclusion of monomers like this compound would expand the chemical space available for such libraries, potentially leading to the discovery of novel bioactive compounds.

Future Directions and Emerging Research Avenues for N Benzyl N 2 Fluorophenyl Glycine Research

Integration with Flow Chemistry and Automated Synthesis

The synthesis of complex molecules like N-Benzyl-N-(2-fluorophenyl)glycine is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch methods, including enhanced reaction control, improved safety, and the potential for high-throughput screening of reaction conditions.

Future research will likely focus on developing continuous-flow processes for the synthesis of this compound and its analogs. This approach allows for precise control over parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. acs.orgnih.gov The integration of in-line purification and analysis techniques will further streamline the manufacturing process, making these valuable compounds more accessible for research and development. thalesnano.com Automated synthesis platforms, guided by optimization algorithms, can rapidly explore a vast chemical space to identify novel derivatives with enhanced properties.

Table 1: Comparison of Batch vs. Flow Chemistry for N-Aryl Glycine (B1666218) Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

| Reaction Control | Limited | Precise |

| Scalability | Challenging | Straightforward |

| Safety | Higher risk with hazardous reagents | Improved safety due to small reaction volumes |

| Reproducibility | Variable | High |

| Throughput | Low to medium | High |

Exploration of Novel Organocatalytic and Photoredox Systems

Recent years have witnessed a surge in the use of organocatalysis and photoredox catalysis for the synthesis of amino acid derivatives. rsc.orgnih.gov These methods offer milder reaction conditions and greater functional group tolerance compared to traditional metal-catalyzed reactions. nih.govacs.org

For this compound, future research is expected to explore a wider range of organocatalysts, including chiral proline derivatives and bifunctional catalysts, to achieve highly enantioselective syntheses. rsc.orgyoutube.com Photoredox catalysis, utilizing visible light to initiate chemical transformations, opens up new avenues for the functionalization of the glycine backbone. organic-chemistry.org The merger of these catalytic systems could lead to novel and efficient routes for the synthesis of complex derivatives of this compound that are currently difficult to access. nih.govacs.org

Advanced Applications in Bio-orthogonal Chemistry

Bio-orthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. acs.orgnih.gov Unnatural amino acids, such as this compound, are valuable tools in this field, as they can be incorporated into proteins to introduce novel chemical handles for imaging, drug delivery, and studying protein function. nih.govprinceton.edu

Future research will likely focus on modifying the structure of this compound to include bio-orthogonal functional groups, such as azides, alkynes, or strained alkenes. researchgate.net These "clickable" derivatives can then be used to label proteins and other biomolecules in living cells, providing unprecedented insights into biological processes. acs.orgnih.gov The unique electronic properties conferred by the fluorophenyl group may also be exploited to develop novel bio-orthogonal reactions with enhanced kinetics and specificity.

Table 2: Common Bio-orthogonal Reactions

| Reaction | Reactants | Key Features |

| Staudinger Ligation | Azide, Phosphine | Highly specific, no catalyst required |

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide, Terminal Alkyne | High reaction rate, requires copper catalyst |

| Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide, Strained Alkyne (e.g., DBCO) | No catalyst required, fast kinetics |

| Inverse-electron-demand Diels-Alder Reaction | Tetrazine, Strained Alkene | Extremely fast kinetics, bio-compatible |

Predictive Design of Novel Derivatives via Machine Learning and Artificial Intelligence

The convergence of chemistry and artificial intelligence (AI) is revolutionizing the process of drug discovery and materials science. nih.govengineering.org.cnmit.edu Machine learning (ML) algorithms can be trained on vast datasets of chemical structures and their properties to predict the characteristics of new, unsynthesized molecules. nih.govnih.govresearchgate.net

Development of Next-Generation Chiral Catalysts and Auxiliaries from Glycine Derivatives

Chiral amino acids and their derivatives have long been used as catalysts and auxiliaries in asymmetric synthesis to control the stereochemical outcome of chemical reactions. austinpublishinggroup.comrsc.orgcdnsciencepub.comresearchgate.netnumberanalytics.comacs.org The unique structural features of this compound make it an attractive scaffold for the development of new chiral ligands and catalysts.

Future research will explore the synthesis of novel chiral catalysts derived from this compound for a variety of asymmetric transformations, such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions. researchgate.netrsc.orgnih.gov The presence of the fluorine atom can influence the electronic and steric properties of the catalyst, potentially leading to improved enantioselectivity and reactivity. Furthermore, derivatives of this compound could serve as efficient chiral auxiliaries, guiding the stereoselective synthesis of other complex chiral molecules. researchgate.netacs.org

Q & A

Basic Questions

Q. What are the recommended synthetic routes for N-Benzyl-N-(2-fluorophenyl)glycine, and how do reaction conditions influence yield?

- Methodology : A common approach involves coupling glycine derivatives with benzyl and 2-fluorophenyl groups via carbodiimide-mediated amidation or nucleophilic substitution. For example, similar N-substituted glycines (e.g., N-benzoyl-N-benzylglycine) were synthesized using dehydrative cyclization with reagents like carbonyldiimidazole in THF at 30–65°C, achieving yields up to 83% .

- Key Variables : Temperature, solvent polarity (e.g., THF vs. DMF), and stoichiometric ratios of reactants significantly affect purity and yield. Pre-purification via column chromatography is advised to isolate intermediates.

Q. How can solubility challenges for this compound be addressed in experimental workflows?

- Methodology : Use co-solvent systems to enhance solubility. For structurally related glycine derivatives (e.g., 2-furoylglycine), formulations with 10% DMSO + 90% corn oil or 20% SBE-β-CD in saline achieved concentrations ≥2.5 mg/mL .

- Validation : Confirm solubility via dynamic light scattering (DLS) or UV-Vis spectroscopy. Pre-saturate solvents and validate stability under experimental conditions (e.g., pH 2.5–7.0 buffers) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR for confirming substituent positions (e.g., distinguishing benzyl vs. fluorophenyl proton environments).

- MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., expected ~285 g/mol for C₁₅H₁₃FNO₂).

- FTIR : Carboxylic acid (C=O stretch ~1700 cm⁻¹) and aromatic C-F bonds (~1200 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting melting point (mp) data for N-substituted glycines be resolved?

- Case Study : N-Benzoyl-N-benzylglycine (2f) showed mp discrepancies (103–104°C vs. 106–107°C) due to polymorphism or solvent recrystallization effects .

- Resolution : Perform differential scanning calorimetry (DSC) to identify polymorphic forms. Use standardized recrystallization protocols (e.g., slow cooling in ethanol/water) and report solvent systems alongside mp data.

Q. What role could this compound play in modulating glycine transporter (GlyT1) activity for neurological research?

- Context : Glycine analogs influence NMDA receptor function, which is implicated in schizophrenia. Structural modifications (e.g., fluorophenyl groups) may enhance blood-brain barrier permeability or binding affinity .

- Experimental Design :

- In vitro assays : Use HEK293 cells expressing GlyT1 to measure inhibition via radiolabeled glycine uptake.

- Docking studies : Model interactions with GlyT1’s substrate-binding pocket (PDB: 7BWA) to guide synthetic optimization .

Q. How can UPLC-MS/MS be optimized for quantifying trace metabolites of this compound in plant studies?

- Workflow :

- Extraction : Homogenize plant tissues in 80% methanol, centrifuge, and filter (0.22 µm).

- Chromatography : Use a C18 column with gradient elution (0.1% formic acid in water/acetonitrile).

- Detection : Electrospray ionization (ESI) in negative mode, monitoring m/z 284.1 [M-H]⁻. Include internal standards (e.g., deuterated glycine) for quantification .

Q. What are the implications of fluorine substitution on the compound’s bioactivity and stability?

- Analysis :

- Electron-withdrawing effects : Fluorine may increase metabolic stability by reducing oxidative degradation.

- Structural analogs : Compare with 2-Fluoro-DL-α-phenylglycine (CAS 169.15 g/mol), where fluorine enhanced receptor-binding specificity .

- Accelerated stability testing : Expose the compound to UV light, humidity (40°C/75% RH), and analyze degradation products via LC-MS .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported bioactivity data for glycine derivatives?

- Case Example : Conflicting Tm (melting temperature) and ΔΔG values for glycine-containing proteins were resolved by standardizing buffer conditions (e.g., 30 mM glycine at pH 2.5 vs. MOPS at pH 7.0) .

- Recommendations :

- Replicate assays under identical conditions (pH, ionic strength).

- Use orthogonal methods (e.g., isothermal titration calorimetry vs. fluorescence polarization) to cross-validate binding affinities.

Safety and Handling

Q. What precautions are necessary for handling fluorinated glycine derivatives?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.